molecular formula C10H21NO3 B1357997 N-Boc-1-methoxy-2-methyl-2-propanamine CAS No. 204707-34-6

N-Boc-1-methoxy-2-methyl-2-propanamine

Cat. No.: B1357997
CAS No.: 204707-34-6
M. Wt: 203.28 g/mol
InChI Key: VPUPUQCLEUNSET-UHFFFAOYSA-N
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Description

N-Boc-1-methoxy-2-methyl-2-propanamine: is a chemical compound with the molecular formula C9H19NO3. It is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by its stability and ease of removal under mild acidic conditions, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-methoxy-1,1-dimethylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product with high purity .

Industrial Production Methods: Industrial production of tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Boc-1-methoxy-2-methyl-2-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Boc-1-methoxy-2-methyl-2-propanamine, also known as tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate, is a significant compound in organic chemistry and pharmaceutical development. Its unique structural features allow it to serve various functions, particularly as a protecting group in synthetic processes. This article explores its applications in scientific research, including organic synthesis, drug development, and its role as an intermediate in complex molecular constructions.

Protecting Group

One of the primary applications of this compound is its role as a protecting group for amines. In organic synthesis, protecting groups are essential for preventing unwanted reactions during chemical transformations. The tert-butyl group can be selectively cleaved under specific conditions, allowing for controlled deprotection of the amine functionality when needed. This property is crucial in multi-step organic syntheses where maintaining the integrity of certain functional groups is necessary while modifying others.

Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of various complex molecules. Its ability to stabilize reactive intermediates makes it a valuable building block in medicinal chemistry and drug discovery. For instance, derivatives of this compound have been explored for their potential therapeutic roles, particularly in the development of kinase inhibitors and other pharmaceuticals targeting specific biological pathways.

Drug Development

Research has highlighted the potential of this compound derivatives in drug development. For example, studies have shown that compounds derived from this molecule can exhibit significant biological activity against various targets, including kinases involved in cancer progression. The structural versatility provided by the N-Boc protection allows chemists to modify the molecule systematically to enhance potency and selectivity .

Interaction Studies

Interaction studies involving this compound focus on understanding its binding properties with biological targets. These studies are crucial for elucidating the therapeutic roles of this compound and its derivatives. By investigating how these compounds interact with enzymes or receptors, researchers can identify potential lead compounds for further development.

Mechanism of Action

The mechanism by which tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate exerts its effects is primarily through the protection of amine groups. The tert-butyl group provides steric hindrance, preventing the amine from participating in unwanted reactions. Upon completion of the desired synthetic steps, the protecting group can be removed under mild acidic conditions, releasing the free amine.

Comparison with Similar Compounds

Uniqueness: N-Boc-1-methoxy-2-methyl-2-propanamine is unique due to the presence of the methoxy group, which can influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where other protecting groups may not be as effective .

Biological Activity

N-Boc-1-methoxy-2-methyl-2-propanamine, also known as Tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate, is a chemical compound commonly used in organic synthesis. It serves primarily as a protecting group for amines, allowing for selective modifications in multi-step synthetic pathways. The compound's structure includes a carbamate functional group, which enhances its stability and reactivity compared to unprotected amines.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₉NO₂, and it features a tert-butyl group attached to a methoxy group and an amine. This configuration allows the compound to be utilized effectively in various chemical reactions while minimizing undesired side reactions.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC₉H₁₉NO₂Protecting group, stable carbamate linkage
1-Methoxy-2-methylpropan-2-amineC₅H₁₃NOLacks Boc protection; more reactive amine
N-Boc-1-bromo-2-methyl-2-propanamineC₉H₁₈BrNO₂Contains bromine; used in substitution reactions
1-MethoxypropaneC₄H₁₀OSimplest form; lacks amine functionality

Biological Activity

While primarily recognized for its role in organic synthesis, this compound has shown potential biological activities that warrant further exploration. Its derivatives may exhibit interactions with biological systems that could lead to therapeutic applications.

Case Studies and Research Findings

  • Enzyme Interactions : Research has indicated that N-Boc derivatives can enhance enzyme selectivity and activity. For example, studies involving lipase B from Candida antarctica demonstrated that the acylation of racemic amines using N-Boc protected substrates resulted in higher enantiomeric excess and conversion rates compared to unprotected counterparts .
  • Pharmacological Applications : The pharmacological characterization of compounds related to N-Boc derivatives has been explored. For instance, compounds synthesized using similar methodologies have exhibited antibacterial and anticancer properties, suggesting that this compound could be a candidate for further pharmacological studies .
  • Synthetic Pathways : The compound's ability to serve as a protecting group facilitates the synthesis of more complex molecules with potential biological activity. Its role in drug development is significant, as it allows for the manipulation of functional groups without compromising the integrity of the amine functionality .

Properties

IUPAC Name

tert-butyl N-(1-methoxy-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-9(2,3)14-8(12)11-10(4,5)7-13-6/h7H2,1-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUPUQCLEUNSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611687
Record name tert-Butyl (1-methoxy-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204707-34-6
Record name tert-Butyl (1-methoxy-2-methylpropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 60% NaH (635.7 mg, 15.89 mmol) in THF (10 ml) was cooled to 0° C. To the mixture was added a solution of 2-t-butoxycarbonylamino-2-methyl-1-propanol (1.5398 g, 8.14 mmol) in THF (5 ml) dropwise, and stirred for 1.5 hours. To the mixture was added a solution of methyl iodide (0.50 ml, 8.03 mmol) in THF (5 ml) dropwise at 0° C., and stirred for 2.5 hours. The reaction mixture was added to water and extracted three times with ethyl acetate. The extract was dried over MgSO4, concentrated and purified by silica gel chromatography (hexane/ethyl acetate=5/1-0/1) to give the title compound (422 mg; 26%).
Name
Quantity
635.7 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5398 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
26%

Synthesis routes and methods II

Procedure details

KOH (3.47 g, 61.82 mmol) was added to a solution of (2-Hydroxy-1,1-dimethyl-ethyl)-carbamic acid tert-butyl ester (Preparation 253, 3.9 g, 20.6 mmol) in 1,4-dioxane (30 mL) followed by the slow addition of dimethyl sulphate at room temperature. The mixture was further allowed to stir at room temperature for 48 hours. Reaction mass was filtered through a short pad of celite, washed with DCM (3×50 mL). The combined filtrate was washed with water (2×50 mL), brine (30 mL), dried over sodium sulphate and evaporated in vacuo to afford the title compound as yellow oil in 88% yield, 3.7 g.
Name
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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